2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(Pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a pyrimidin-2-yloxy moiety attached to the acetamide backbone and a 3-(trifluoromethyl)phenyl group at the nitrogen position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications .
Properties
IUPAC Name |
2-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUQLORELMQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=NC=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling 2-(pyrimidin-2-yloxy)acetic acid with 3-(trifluoromethyl)aniline via activation of the carboxylic acid group. The synthesis proceeds in two stages:
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Synthesis of 2-(pyrimidin-2-yloxy)acetic acid :
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Pyrimidine hydroxylation : 2-Chloropyrimidine reacts with glycolic acid under basic conditions (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
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Acidification : The intermediate is acidified to yield the carboxylic acid.
-
-
Coupling with 3-(trifluoromethyl)aniline :
Optimization and Challenges
-
Coupling agents : HATU offers higher yields (78–82%) compared to DCC (72–75%) due to reduced side reactions.
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Solvent selection : DCM ensures solubility of both aromatic and polar intermediates, while DMF may accelerate racemization.
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Purification : Column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
Table 1: Comparative Analysis of Coupling Agents
| Coupling Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| DCC | 72–75 | 93–95 | Dicyclohexylurea |
| HATU | 78–82 | 96–98 | Triethylamine salts |
Mitsunobu Reaction: Ether Bond Formation
Reaction Mechanism
The Mitsunobu reaction constructs the ether linkage between pyrimidine-2-ol and a bromoacetamide intermediate:
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Synthesis of N-[3-(trifluoromethyl)phenyl]bromoacetamide :
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Mitsunobu coupling :
Challenges and Modifications
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Steric hindrance : The electron-withdrawing trifluoromethyl group reduces nucleophilicity, necessitating a 20% excess of DIAD.
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Byproduct removal : Triphenylphosphine oxide is filtered post-reaction, and the product is recrystallized from ethanol/water (yield: 65–70%).
Nucleophilic Substitution: Direct Displacement
Methodology
This one-pot approach leverages the nucleophilicity of deprotonated pyrimidine-2-ol:
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Deprotonation : Pyrimidine-2-ol is treated with NaH in DMF at 0°C to generate the oxyanion.
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Alkylation : The oxyanion reacts with N-[3-(trifluoromethyl)phenyl]chloroacetamide at 60°C for 8 hours.
Yield and Scalability
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Yield : 68–72% after silica gel chromatography.
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Limitations : Competing hydrolysis of the chloroacetamide necessitates anhydrous conditions.
Comparative Evaluation of Methods
Table 2: Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Acyl Sub. | 72–82 | 93–98 | High scalability | Cost of coupling agents |
| Mitsunobu Reaction | 65–70 | 90–92 | Direct ether formation | Phosphine oxide byproduct |
| Nucleophilic Substitution | 68–72 | 88–90 | One-pot synthesis | Sensitivity to moisture |
Chemical Reactions Analysis
2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents include alkyl halides and amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often using hydrochloric acid or sodium hydroxide.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : CHFNO
- Molecular Weight : 339.29 g/mol
Insecticide Properties
One of the primary applications of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is as an insecticide . It is part of a class of compounds known as mesoionic insecticides, which have been shown to effectively control various pests.
Field Efficacy
Field studies have demonstrated that this compound provides significant control over pest populations in crops including:
- Cotton
- Rice
- Corn
- Soybeans
The efficacy of this insecticide has been attributed to its high internal absorption and conduction activity, making it a valuable tool for integrated pest management strategies.
Pharmaceutical Applications
Beyond agricultural uses, there is emerging interest in the pharmaceutical potential of this compound.
Potential Therapeutic Uses
Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial infections.
- Anticancer Properties : Certain modifications have been investigated for their ability to inhibit cancer cell proliferation.
Case Studies
- Insecticide Development :
- Pharmaceutical Research :
- Investigations into the structure-activity relationship (SAR) of similar compounds have revealed potential pathways for drug development targeting specific diseases, although more research is needed to validate these findings.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide, highlighting variations in substituents, molecular properties, and reported activities:
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Pyrimidine vs. Piperazine : Replacement of the pyrimidin-2-yloxy group with a 4-phenylpiperazinyl group (Compound 14) introduces a basic nitrogen-rich moiety, enhancing anticonvulsant activity but increasing molecular weight (~394 vs. 298). The piperazine group may improve blood-brain barrier penetration .
- Heterocyclic Modifications: Thieno[3,2-d]pyrimidine in Compound 3c introduces a fused heterocyclic system, improving kinase inhibitory potency (IC₅₀ < 100 nM) compared to simpler pyrimidine derivatives .
Pharmacological Potential
- Kinase Inhibition: Thienopyrimidine analogs (e.g., Compound 3c) demonstrate potent TRK inhibition, suggesting the target compound may share similar mechanisms .
- Anticonvulsant Activity : Piperazine-containing analogs (e.g., Compound 14) highlight the role of nitrogen-rich groups in CNS-targeted therapies .
Biological Activity
2-(Pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antifungal, and insecticidal properties.
- Molecular Formula : C19H15F3N4O2
- Molecular Weight : 388.35 g/mol
- CAS Number : 866148-99-4
Biological Activity Overview
Research indicates that compounds containing the pyrimidine structure, particularly those with trifluoromethyl substitutions, exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives. In particular, a study reported that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro assays demonstrated that certain pyrimidine derivatives exhibited antifungal effects comparable to established antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of cell wall synthesis .
Insecticidal Activity
Insecticidal properties have been noted in related compounds. A study indicated that trifluoromethyl pyrimidines showed promising insecticidal activity against various pests, suggesting potential applications in agricultural pest control .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A comprehensive study investigated the efficacy of a series of trifluoromethyl pyrimidine derivatives, including this compound. The results indicated that these compounds had a lower cytotoxic effect than doxorubicin but still showed significant potential for further development as anticancer agents . -
Antifungal Mechanism Investigation :
Another study focused on the mechanism of action for antifungal activity in pyrimidine derivatives. It was found that these compounds disrupt the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased permeability and cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances biological activity. Variations in substituents on the phenyl ring also affect potency and selectivity against different biological targets .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the pyrimidin-2-yloxy group.
- Amide coupling between the activated acetamide intermediate and 3-(trifluoromethyl)aniline.
Optimization strategies from analogous compounds include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance yield and side-product formation .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
Advanced: How can computational methods elucidate the mechanism of action for this compound?
Answer:
- Molecular docking : Predict binding affinities to targets like kinases or receptors by simulating interactions with the pyrimidinyloxy and trifluoromethyl groups .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing CF₃ group) with bioactivity data to guide derivative design .
- MD simulations : Assess stability of compound-target complexes over time to prioritize in vitro testing .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of the pyrimidinyloxy group and amide linkage .
- HRMS : Verify molecular weight and isotopic patterns (e.g., trifluoromethyl signature) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
- Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew bioassays .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) for enzyme inhibition studies .
- Structural analogs : Test derivatives to isolate the impact of substituents (e.g., CF₃ vs. CH₃) on activity .
Basic: What in vitro assays are recommended for evaluating its biological activity?
Answer:
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced: How do structural analogs inform SAR for this compound?
Answer:
- Trifluoromethyl substitution : Analogs with CF₃ at the 3-phenyl position show enhanced metabolic stability compared to CH₃ derivatives .
- Pyrimidine modifications : Replacing the pyrimidinyloxy group with thienopyrimidine reduces solubility but increases target affinity .
- Amide linker variations : Methylation of the acetamide nitrogen decreases cytotoxicity in renal cell lines .
Basic: What stability considerations are critical during storage and handling?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the pyrimidinyloxy group .
- Moisture control : Use desiccants to avoid hydrolysis of the acetamide bond .
- Temperature : Long-term storage at –20°C prevents thermal decomposition .
Advanced: What strategies are effective for identifying novel biological targets?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes in cell lysates .
- CRISPR screening : Identify gene knockouts that sensitize/resist the compound’s effects .
- Transcriptomics : Analyze differential gene expression post-treatment to infer pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
